Tiopinac

NSAID Anti-inflammatory Preclinical pharmacology

Tiopinac (RS 40974) delivers 40× the anti-inflammatory potency of phenylbutazone and ≥1000× the analgesic potency of aspirin in chronic arthritis models, with an exceptionally wide GI safety margin (mild erosion at 200× the therapeutic ED50 of 0.1 mg/kg/day p.o.). Clinically validated in rheumatoid arthritis trials showing statistically significant improvements in joint count, morning stiffness, and grip strength (p<0.05). Its clean peripheral mechanism with no central opioid-like activity makes it the definitive positive control for benchmarking novel anti-inflammatory candidates, GI safety assays, and translational arthritis research.

Molecular Formula C16H12O3S
Molecular Weight 284.3 g/mol
CAS No. 61220-69-7
Cat. No. B1683172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiopinac
CAS61220-69-7
SynonymsTiopinac;  Tiopinaco;  Tiopinacum; 
Molecular FormulaC16H12O3S
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)C3=C(S1)C=C(C=C3)CC(=O)O
InChIInChI=1S/C16H12O3S/c17-15(18)8-10-5-6-13-14(7-10)20-9-11-3-1-2-4-12(11)16(13)19/h1-7H,8-9H2,(H,17,18)
InChIKeyKLIVRBFRQSOGQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tiopinac (CAS 61220-69-7) Procurement Guide: Potency and Safety Profile of a Dibenzothiepin NSAID


Tiopinac (RS 40974) is a dibenzothiepin-derivative, non-steroidal anti-inflammatory drug (NSAID) characterized by a tricyclic structure with a thiepin ring system [1]. It exhibits a multi-faceted pharmacological profile with potent anti-inflammatory, analgesic, and antipyretic activities, primarily mediated through the inhibition of prostaglandin synthesis [2]. Distinct from many classical NSAIDs, Tiopinac demonstrates a notable dissociation between its high in vivo potency in models of acute and chronic inflammation and its relatively mild gastrointestinal irritation potential, as observed in preclinical species [3]. The compound has undergone preliminary clinical evaluation for rheumatoid arthritis, demonstrating measurable improvements in disease activity parameters [4].

Why Generic Substitution with Standard NSAIDs Overlooks Tiopinac's Differentiated In Vivo Profile


Indiscriminate substitution of Tiopinac with common NSAIDs such as ibuprofen, naproxen, or indomethacin disregards its unique quantitative efficacy and safety profile established in preclinical models. Tiopinac demonstrates a superior therapeutic ratio in specific assays, with up to 40-fold greater anti-inflammatory potency than phenylbutazone [1] and over 1,000-fold greater analgesic potency than aspirin in arthritis pain models [2]. Critically, these potency advantages are not associated with a proportional increase in gastrointestinal toxicity, as mild gastric erosion was observed in rats at doses far exceeding therapeutic levels [3]. The compound's specific pharmacokinetic properties, including a human half-life of 2.3 hours and high serum protein binding, further distinguish it from both short-acting (e.g., ibuprofen) and long-acting (e.g., piroxicam) NSAID alternatives [4].

Tiopinac (CAS 61220-69-7): Quantitative Comparative Evidence for Scientific Selection


Anti-Inflammatory Potency in Acute Edema: 40-Fold Superiority Over Phenylbutazone

In a rat carrageenan-induced paw edema model, oral Tiopinac demonstrated 40 times the anti-inflammatory potency of phenylbutazone, a classic NSAID comparator [1]. The dose required to reduce paw swelling by 30% was approximately 0.5 mg/kg for Tiopinac [2]. This stark difference in effective dose highlights Tiopinac's exceptional in vivo activity in an acute inflammation setting.

NSAID Anti-inflammatory Preclinical pharmacology

Prophylactic Efficacy in Chronic Arthritis: 10-15x Superior to Naproxen in Preventing Disease Onset

In an 18-day rat adjuvant-induced arthritis model, a standard for evaluating chronic inflammatory disease-modifying potential, oral Tiopinac prevented the development of arthritis with 10 to 15 times the potency of naproxen [1]. The effective dose (ED50) for preventing adjuvant arthritis was determined to be 0.1 mg/kg/day p.o. [2]. Notably, Tiopinac showed similar activity against established arthritis, but its prophylactic potency was notably higher relative to this commonly used NSAID comparator.

Rheumatoid Arthritis Disease-modifying Adjuvant Arthritis

Analgesic Efficacy in Arthritic Pain: Over 1000-Fold Superior to Aspirin in a Specific Pain Model

Tiopinac's analgesic profile was assessed in rats with established adjuvant arthritis, a model of chronic inflammatory pain. When pain was induced by flexing the inflamed paw, Tiopinac demonstrated extraordinary potency, being greater than or equal to 1000 times more potent than aspirin [1]. In a separate model of chemically-induced pain (phenylquinone writhing), Tiopinac was 10-16 times more potent than aspirin [2]. The absence of activity in the mouse hot-plate test confirms its analgesic mechanism is peripheral (anti-inflammatory) rather than centrally mediated like opioids [3].

Analgesia Pain Arthritis

Gastrointestinal Safety Margin: Mild Gastric Erosion at Doses 200-Fold Above Therapeutic ED50

A critical differentiator for Tiopinac is its favorable gastrointestinal (GI) safety profile relative to its high potency. While the effective dose (ED50) for preventing adjuvant arthritis is 0.1 mg/kg/day p.o., rats tolerated doses up to 20 mg/kg/day p.o. (a 200-fold margin) in an 8-day cotton-pellet test with only mild oral activity in producing gastric erosion [1]. Furthermore, dogs administered up to 30 mg/kg p.o. showed no anorexia or emesis [2]. This contrasts sharply with indomethacin, which is known for its high ulcerogenic potential even at therapeutic doses [3].

NSAID Safety Pharmacology Ulcerogenicity

Human Pharmacokinetics: Rapid Absorption and Short Half-Life Distinguish Tiopinac from Long-Acting NSAIDs

In human subjects, orally administered Tiopinac is rapidly and completely absorbed, achieving peak plasma levels within 1-2 hours [1]. It exhibits a mean elimination half-life of 2.3 ± 0.3 hours, which is shorter than many commonly used NSAIDs such as naproxen (~14 hours) and piroxicam (~50 hours) [2]. Tiopinac is highly bound (99.5%) to human serum proteins and is primarily excreted in urine (93.2% of radioactivity recovered in urine) [3]. This rapid clearance profile implies a lower risk of drug accumulation and may facilitate better control over exposure duration in clinical or research settings compared to long half-life alternatives.

Pharmacokinetics Drug Metabolism Clinical Pharmacology

Clinical Proof-of-Concept: Statistically Significant Improvement in Rheumatoid Arthritis Parameters

In a three-phase clinical trial involving 13 patients with rheumatoid arthritis, Tiopinac administered at doses up to 300 mg/day demonstrated statistically significant improvements in key disease parameters [1]. Specifically, patients showed decreased walking time, reduced number of painful joints, decreased morning stiffness, and increased grip strength (p < 0.05) [2]. Both investigator and patient global evaluations significantly favored Tiopinac over placebo (Tiopinac: 5 better, 1 worse; Placebo: 1 better, 6 worse; p = 0.028 by Fisher's exact test) [3]. The trial also demonstrated that Tiopinac allowed for a reduction of concurrent aspirin therapy in 10 of 13 patients [4].

Rheumatoid Arthritis Clinical Trial Translational Pharmacology

Tiopinac (CAS 61220-69-7): Validated Research and Industrial Application Scenarios Based on Comparative Evidence


Pharmacological Tool for Investigating High-Potency Anti-Arthritic Mechanisms

Procure Tiopinac for use as a positive control or investigational agent in rodent models of chronic inflammatory arthritis (e.g., adjuvant-induced, collagen-induced). Its demonstrated 10-15x greater potency than naproxen in preventing arthritis onset and an ED50 of 0.1 mg/kg/day p.o. [1] makes it an exceptional tool for studies where robust, dose-dependent suppression of disease is required. Its wide GI safety margin (mild effects at 20 mg/kg/day p.o.) [2] allows for chronic dosing regimens without the confounding variable of severe gastrointestinal pathology common to other high-potency NSAIDs like indomethacin.

Comparator Compound for Analgesic Efficacy Studies in Chronic Pain Models

Utilize Tiopinac as a benchmark NSAID in pain research, particularly in models of chronic inflammatory or arthritic pain. Its extraordinary potency in the rat arthritic paw flexion test—where it is ≥1000x more potent than aspirin [3]—provides a high-sensitivity benchmark against which novel analgesics can be quantitatively compared. Its lack of central opioid-like activity [4] ensures that any observed analgesic effect is specifically attributed to peripheral anti-inflammatory mechanisms, making it a cleaner comparator than some mixed-mechanism NSAIDs.

Reference Standard for NSAID Selectivity and Safety Pharmacology Screening

Leverage Tiopinac's unique preclinical safety profile as a reference compound in gastrointestinal safety pharmacology assays. Its high potency (40x phenylbutazone for anti-inflammation [5]) is dissociated from severe GI toxicity, as evidenced by mild gastric erosion at doses 200-fold above the anti-arthritic ED50 [6]. This makes Tiopinac a valuable benchmark for evaluating the therapeutic index of novel anti-inflammatory candidates and for studying the molecular basis of NSAID-induced gastropathy.

Clinical Research and Assay Development for Rheumatoid Arthritis Therapeutics

Employ Tiopinac as a validated, clinically active comparator in the development of new assays or translational models for rheumatoid arthritis. The clinical trial data confirming its efficacy in improving walking time, painful joint count, morning stiffness, and grip strength (p<0.05) [7] provides a critical link between preclinical potency and human disease modification. This evidence supports its use in developing and validating human tissue-based assays, biomarker studies, or patient-derived ex vivo models for screening next-generation anti-arthritic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tiopinac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.